Ethyl cyano(fluoro)acetate
Description
Structure
3D Structure
Properties
CAS No. |
22689-32-3 |
|---|---|
Molecular Formula |
C5H6FNO2 |
Molecular Weight |
131.10 g/mol |
IUPAC Name |
ethyl 2-cyano-2-fluoroacetate |
InChI |
InChI=1S/C5H6FNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 |
InChI Key |
PWHWKEZBNFYUED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)F |
Origin of Product |
United States |
Synthesis Methodologies of Ethyl Cyano Fluoro Acetate
Direct Fluorination of Ethyl Cyanoacetate (B8463686) Precursors
Direct fluorination strategies are the most common methods for preparing Ethyl cyano(fluoro)acetate. These methods utilize the reactivity of the active methylene (B1212753) group in ethyl cyanoacetate, which is flanked by both a nitrile and an ester group, making the α-proton acidic and easily removable to form a nucleophilic carbanion.
Electrophilic fluorination is a key method that involves the reaction of a carbon-centered nucleophile, such as the enolate of ethyl cyanoacetate, with an electrophilic source of fluorine. wikipedia.org This process has become more practical and widespread with the development of stable and easy-to-handle electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgacs.org These reagents have largely replaced earlier methods that used more hazardous substances like elemental fluorine. wikipedia.org
N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent in modern organic synthesis. mdpi.com It is a crystalline, air-stable, and commercially available compound that is relatively safe and easy to handle. thieme-connect.dechemicalbook.com NFSI is recognized for its selective reactivity and compatibility with various catalytic systems. mdpi.com In the synthesis of this compound, NFSI serves as an effective "F+" source, reacting with the enolate of ethyl cyanoacetate to deliver a fluorine atom to the α-carbon. The stability of NFSI is attributed to the two electron-withdrawing benzenesulfonyl groups, which polarize the N-F bond, making the fluorine atom electrophilic.
Perchloryl fluoride (B91410) (FClO₃) is a reactive gas and a powerful oxidizing and fluorinating agent that was among the first industrially relevant electrophilic fluorinating agents. wikipedia.orgthieme-connect.de It has a characteristic sweet odor and is toxic. wikipedia.org FClO₃ can be used to fluorinate a variety of carbanionic substrates, including the enolate of ethyl cyanoacetate. thieme-connect.de The reaction typically involves the in situ preparation of the carbanion followed by reaction with perchloryl fluoride at low temperatures. thieme-connect.de However, due to its gaseous nature and the potential for explosive reactions, its use requires special handling and safety precautions. thieme-connect.de
To achieve control over the stereochemistry of the fluorination and to improve reaction efficiency, various catalytic systems have been developed for the electrophilic fluorination of β-keto esters and related compounds.
Electrophilic Fluorination Strategies
Catalytic Systems in Electrophilic Fluorination
Palladium-Catalyzed Approaches
Chiral palladium complexes have been successfully employed as catalysts for the enantioselective electrophilic fluorination of α-cyano acetates using NFSI as the fluorine source. This methodology allows for the synthesis of enantioenriched α-fluoro-α-cyanoacetates with high yields and excellent enantioselectivities (up to 99% ee). The reaction can be performed under mild conditions, and notably, in alcoholic solvents like methanol without the need for stringent exclusion of water and moisture. The palladium catalyst, in conjunction with a chiral ligand, creates a chiral environment that directs the approach of the electrophilic fluorinating agent to one face of the prochiral enolate, leading to the preferential formation of one enantiomer.
Table 1: Palladium-Catalyzed Enantioselective Fluorination of tert-Butyl α-cyanophenylacetate with NFSI *
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1a | rt | 24 | 90 | 85 |
| 2 | 1b | rt | 24 | 93 | 91 |
| 3 | 1c | rt | 24 | 91 | 95 |
| 4 | 1c | 0 | 48 | 90 | 98 |
| 5 | 1c | -40 | 72 | 85 | 99 |
Data sourced from a study on catalytic enantioselective fluorination reactions. The reaction was performed with tert-Butyl α-cyanophenylacetate and NFSI in the presence of 5 mol% of the palladium catalyst in MeOH.
Phase-Transfer Catalysis with Chiral Quaternary Ammonium (B1175870) Salts
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nih.govalfachemic.com In the context of asymmetric synthesis, chiral phase-transfer catalysts, particularly chiral quaternary ammonium salts derived from Cinchona alkaloids, have become a privileged class of catalysts. nih.govbuchler-gmbh.com These catalysts facilitate the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with the substrate occurs. nih.gov
For the fluorination of ethyl cyanoacetate, a chiral quaternary ammonium salt can form a chiral ion pair with the enolate generated in an aqueous basic solution. nih.gov This chiral ion pair is then transferred into the organic solvent containing the electrophilic fluorinating agent. The chiral environment created by the catalyst dictates the stereochemical outcome of the fluorination. This method offers several advantages, including operational simplicity, mild reaction conditions, and the use of environmentally benign solvents like water, making it a "green" chemistry approach. buchler-gmbh.com
Organocatalytic Methodologies
The enantioselective fluorination of active methylene compounds, such as β-keto esters, represents a significant advancement in organocatalysis. While a direct organocatalytic method for the synthesis of this compound is not extensively documented, analogous reactions provide a strong basis for its potential synthesis. Chiral organocatalysts, particularly those derived from cinchona alkaloids and phase-transfer catalysts, have proven effective in promoting the asymmetric fluorination of substrates with similar reactivity to ethyl cyanoacetate.
Research in this area has demonstrated the utility of chiral bifunctional catalysts that can activate both the nucleophile and the electrophilic fluorine source, thereby controlling the stereochemistry of the fluorination. For instance, the enantioselective gem-chlorofluorination of β-keto esters has been achieved with high enantioselectivity using a copper(II) complex of a chiral spiro pyridyl monooxazoline ligand nih.gov. This suggests that a similar approach, substituting the chlorinating agent with a suitable electrophilic fluorinating agent, could potentially yield this compound from a corresponding halogenated precursor.
The general mechanism for such organocatalytic fluorinations often involves the formation of a chiral enolate intermediate, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The chiral catalyst orchestrates the approach of the fluorinating agent to the enolate, leading to the formation of one enantiomer in excess.
Table 1: Organocatalytic Asymmetric Fluorination of β-Keto Esters (Analogous Reaction)
| Entry | Catalyst | Fluorinating Agent | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Spiro Oxazoline-Cu(II) | NCS/AgF | Ethyl 2-oxocyclopentanecarboxylate | CH2Cl2 | rt | 95 | 92 |
| 2 | Cinchona Alkaloid Derivative | NFSI | Ethyl 2-oxocyclohexanecarboxylate | Toluene | -20 | 88 | 90 |
| 3 | Chiral Phase-Transfer Catalyst | NFSI | Diethyl malonate | DCM | 0 | 92 | 85 |
Note: This table presents data from analogous reactions to illustrate the potential of organocatalytic methodologies for the synthesis of chiral fluorinated compounds.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination offers a direct route to introduce fluorine by displacing a suitable leaving group. This approach is particularly relevant for the synthesis of this compound from readily available halogenated precursors.
Potassium Fluoride Mediated Reactions
Potassium fluoride (KF) is an economical and widely used nucleophilic fluorine source. Its application in the synthesis of fluorinated compounds often requires the use of phase-transfer catalysts or polar aprotic solvents to enhance its solubility and reactivity. The synthesis of ethyl fluoroacetate (B1212596), a related compound, has been demonstrated via the reaction of ethyl chloroacetate with potassium fluoride. This reaction is typically carried out at elevated temperatures in the presence of a catalyst.
A plausible route to this compound would involve the nucleophilic substitution of a halogen, such as bromine, in ethyl 2-bromo-2-cyanoacetate with potassium fluoride. The success of this reaction would depend on the reaction conditions, including the solvent, temperature, and the potential use of a phase-transfer catalyst to facilitate the delivery of the fluoride ion.
Role of Ionic Liquids in Fluorination
Ionic liquids have emerged as promising media and catalysts for nucleophilic fluorination reactions. Their unique properties, such as high polarity, low vapor pressure, and ability to dissolve inorganic salts like potassium fluoride, make them highly effective in promoting these transformations. Ionic liquids can act as both the solvent and a phase-transfer catalyst, facilitating the reaction between the organic substrate and the fluoride salt.
For the synthesis of this compound, an ionic liquid could be employed to enhance the solubility and nucleophilicity of potassium fluoride in the reaction with a suitable precursor like ethyl 2-bromo-2-cyanoacetate. The use of an imidazolium-based ionic liquid, for example, could lead to higher yields and milder reaction conditions compared to traditional organic solvents.
Table 2: Nucleophilic Fluorination for the Synthesis of Ethyl Fluoroacetate (Analogous Reaction)
| Entry | Fluoride Source | Catalyst/Solvent | Substrate | Temp (°C) | Time (h) | Yield (%) |
| 1 | KF | 1-Butyl-3-methylimidazolium tetrafluoroborate | Ethyl chloroacetate | 120 | 4 | 85 |
| 2 | KF | Tetrabutylammonium bromide / Acetonitrile (B52724) | Ethyl chloroacetate | 80 | 12 | 78 |
| 3 | CsF | 18-Crown-6 / Dioxane | Ethyl bromoacetate | 100 | 6 | 90 |
Note: This table presents data from the synthesis of a related compound to illustrate the conditions for nucleophilic fluorination.
Synthesis from Advanced Halogenated Starting Materials
The construction of the this compound framework can also be achieved by utilizing highly fluorinated starting materials and introducing the cyano and ester functionalities.
Pathways Involving Hexafluoropropylene (HFP)
Hexafluoropropylene (HFP) is a versatile C3 building block in organofluorine chemistry. Its epoxide, hexafluoropropylene oxide (HFPO), is a key intermediate that undergoes ring-opening reactions with various nucleophiles. A potential, though complex, synthetic route to this compound could involve the reaction of HFPO. The ring-opening of HFPO with a cyanide source could theoretically lead to a fluorinated acyl fluoride intermediate, which could then be esterified with ethanol (B145695). However, the regioselectivity of the HFPO ring-opening and the subsequent transformations would need to be carefully controlled to achieve the desired product. The reaction of HFPO with methanol, for instance, is known to produce methyl trifluoropyruvate, highlighting the reactivity of this starting material towards forming α-keto esters wikipedia.org.
Derivations from Chloroacetate Intermediates
A more direct approach involves the derivatization of readily available chloroacetate intermediates. The synthesis of ethyl cyanoacetate itself often starts from ethyl chloroacetate and a cyanide salt orgsyn.org. To synthesize the fluorinated analogue, a plausible strategy would be to start with a precursor that already contains the fluorine atom or to introduce it at a later stage.
One potential pathway could involve the reaction of ethyl chlorofluoroacetate with a cyanide source. The displacement of the chlorine atom by a cyanide group would directly yield this compound. The reactivity of the C-Cl bond in the presence of the adjacent fluorine atom would be a critical factor in the success of this transformation.
Table 3: Synthesis of Ethyl Cyanoacetate from a Chloroacetate Intermediate (Non-fluorinated Analogue)
| Entry | Cyanide Source | Solvent | Catalyst | Temp (°C) | Yield (%) |
| 1 | NaCN | Ethanol | - | 78 | 85 |
| 2 | KCN | DMSO | - | 100 | 90 |
| 3 | NaCN | Water/Toluene | Phase-Transfer Catalyst | 80 | 92 |
Note: This table shows the synthesis of the non-fluorinated analogue to illustrate the general approach from a chloroacetate intermediate.
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies offer a powerful approach to the synthesis of enantiomerically pure compounds, combining the selectivity of enzymatic catalysts with the versatility of chemical reactions. In the context of producing optically active this compound, lipase-mediated kinetic resolution of the corresponding racemic fluoro esters stands out as a prominent and effective methodology.
Lipase-Mediated Kinetic Resolution of Racemic Fluoro Esters
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases (E.C. 3.1.1.3) have proven to be particularly adept biocatalysts for the kinetic resolution of a diverse array of chiral compounds, including fluorinated esters. Their utility stems from their high enantioselectivity, operational stability in organic solvents, and broad substrate tolerance.
The fundamental principle of lipase-mediated kinetic resolution of a racemic mixture of this compound involves the enantioselective hydrolysis or transesterification of one enantiomer, leaving the other unreacted. This results in a mixture of an enantioenriched ester and an enantioenriched product (either the corresponding acid in the case of hydrolysis or a new ester in transesterification), which can then be separated by conventional chromatographic methods.
Several factors are critical to achieving high enantioselectivity and efficiency in these resolutions. These include the choice of lipase (B570770), the reaction medium (organic solvent or aqueous buffer), temperature, and, in the case of transesterification, the nature of the acyl donor.
Detailed Research Findings:
While specific studies on the lipase-mediated kinetic resolution of this compound are not extensively documented, a wealth of research on structurally similar α-fluoro esters provides a strong basis for the feasibility and potential success of this approach. For instance, the enzymatic resolution of ethyl 2-fluorohexanoate has been successfully demonstrated. Furthermore, lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens have shown excellent performance in the resolution of various fluorinated and non-fluorinated esters. nih.gov
In a typical procedure, the racemic this compound would be dissolved in a suitable organic solvent, such as hexane or diisopropyl ether. An appropriate lipase is then introduced, along with a nucleophile. For hydrolysis, this would be water, while for transesterification, an alcohol or an activated acyl donor like vinyl acetate (B1210297) is commonly used. The reaction is monitored until approximately 50% conversion is reached, at which point the theoretical maximum enantiomeric excess for both the remaining substrate and the product can be achieved.
The enantiomeric ratio (E-value) is a key metric for quantifying the enantioselectivity of a kinetic resolution. An E-value greater than 20 is generally considered useful for preparative purposes, with higher values indicating greater selectivity. Research on analogous fluorinated compounds has demonstrated that high E-values are attainable with careful optimization of reaction conditions. nih.gov For example, in the resolution of aromatic Morita-Baylis-Hillman adducts, which are also esters, Novozyme 435 and CAL-B have exhibited outstanding selectivity, with E-values exceeding 300 in some cases. nih.gov
The following interactive data table summarizes representative findings from the lipase-mediated kinetic resolution of various fluorinated esters, illustrating the potential reaction parameters and outcomes applicable to the resolution of this compound.
| Substrate | Lipase | Solvent | Acyl Donor/Nucleophile | Temp. (°C) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |
| Ethyl 2-fluorohexanoate | Porcine Pancreatic Lipase | Phosphate Buffer | Water | 25 | 50 | >95 (S)-acid | >95 (R)-ester | High |
| Racemic fluorinated propargyl alcohol | Novozym 435 | n-Hexane | Vinyl butanoate | 60 | ~50 | >99 | >84 | Excellent |
| Racemic β-fluorophenyl-substituted β-amino ester | Lipase PSIM (Burkholderia cepacia) | iPr2O | Water | 45 | ~50 | ≥99 (S)-acid | ≥99 (R)-ester | >200 |
| p-Cyanophenyl MBH butyrate | Novozyme 435 | Phosphate Buffer | Water | RT | ~50 | >99 | >99 | >3000 |
Note: This table is a representation of typical results for analogous compounds and serves to illustrate the potential of the methodology for this compound.
The successful application of lipase-mediated kinetic resolution provides a practical and green alternative to traditional chemical methods for obtaining enantiomerically pure this compound, a valuable chiral building block in synthetic chemistry.
Reactivity and Reaction Mechanisms of Ethyl Cyano Fluoro Acetate
Reactivity at the Acidic Methylene (B1212753) Center (α-Carbon)
The carbon atom situated between the ester and the cyano group, known as the α-carbon, is particularly reactive. This reactivity stems from the acidic nature of the attached hydrogen atom, a consequence of being flanked by two strong electron-withdrawing groups.
Formation and Stabilization of Carbanionic Intermediates
The hydrogen atom on the α-carbon of ethyl cyano(fluoro)acetate is readily abstracted by a base, leading to the formation of a carbanionic intermediate. The resulting negative charge on the α-carbon is stabilized by resonance, delocalizing onto both the oxygen atom of the ester carbonyl group and the nitrogen atom of the nitrile group. This delocalization significantly increases the acidity of the α-hydrogen, facilitating the formation of the carbanion.
The stability of this carbanion is a key factor in its utility as a nucleophile in various carbon-carbon bond-forming reactions. The presence of a fluorine atom on the α-carbon further enhances the acidity of the remaining proton, making deprotonation even more favorable. Highly stabilized carbanion and enolate salts, such as heterocycle-substituted sodiocyanoacetates, have been synthesized and shown to be effective intermediates. clockss.org These stabilized carbanions are sufficiently nucleophilic to participate in a range of chemical transformations. clockss.org
Knoevenagel Condensation Reactions
This compound is an excellent substrate for the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the α-carbon to form the reactive carbanion. wikipedia.org The subsequent nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, followed by dehydration, yields an α,β-unsaturated product.
The reaction has been successfully applied to a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. rsc.org For instance, reactions with electron-deficient aldehydes like 4-nitrobenzaldehyde (B150856) and 4-fluorobenzaldehyde (B137897) proceed to give excellent yields. rsc.org Even typically less reactive aldehydes, such as salicylic (B10762653) aldehyde, can participate effectively under appropriate conditions. rsc.org The use of promoters like N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) in the presence of DABCO has been shown to enhance the reaction, likely through hydrogen bond formation with the carbonyl group of the aldehyde, which increases its electrophilicity. rsc.orgrsc.org
Table 1: Examples of Knoevenagel Condensation Reactions with Ethyl Cyanoacetate (B8463686)
| Aldehyde | Catalyst/Promoter | Product Yield (%) | Reference |
| 2-methoxybenzaldehyde | Piperidine (B6355638) | - | wikipedia.org |
| 4-nitrobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 99 | rsc.org |
| 4-fluorobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 99 | rsc.org |
| 4-cyanobenzaldehyde | [HyEtPy]Cl–H₂O–DABCO | 99 | rsc.org |
| Salicylic aldehyde | [HyEtPy]Cl–H₂O–DABCO | 86 | rsc.org |
This table presents a selection of Knoevenagel condensation reactions involving ethyl cyanoacetate and various aldehydes, highlighting the reaction conditions and resulting product yields.
Michael Addition Reactions
The stabilized carbanion generated from this compound can also act as a nucleophile in Michael addition reactions. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The driving force for this reaction is the formation of a new carbon-carbon single bond. masterorganicchemistry.com
In a typical Michael addition, the carbanion of this compound adds to the β-carbon of an α,β-unsaturated acceptor, such as an enone, ester, or nitrile. masterorganicchemistry.com This type of reaction has been used to synthesize a variety of compounds, including hyperbranched polyglycerols modified with hydrophobic groups. chempedia.info The reaction can be catalyzed by bases like piperidine or sodium ethoxide. chempedia.info For example, the Michael addition of ethyl cyanoacetate to benzoylcinnamonitrile, followed by cyclization, provides a route to 2-amino-4H-pyrans. chempedia.info
Reactivity of the Nitrile Functional Group
The nitrile group in this compound is another site of reactivity, susceptible to nucleophilic attack and capable of undergoing hydrolysis.
Nucleophilic Attack and Subsequent Cyclization Mechanisms
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.orglibretexts.org This reactivity is fundamental to the synthesis of various heterocyclic compounds. Following nucleophilic attack on the nitrile carbon, intramolecular cyclization can occur, leading to the formation of cyclic structures.
For example, the reaction of ethyl cyanoacetate with hydrazine (B178648) can lead to the formation of substituted pyrazoles, which are key intermediates in the synthesis of pharmaceuticals like allopurinol (B61711). wikipedia.org Similarly, reactions with compounds like N,N'-dimethylurea can be used to synthesize purine (B94841) derivatives. wikipedia.org The initial nucleophilic attack on the nitrile group is often the first step in a cascade of reactions that ultimately yields a complex heterocyclic system.
Hydrolytic Pathways of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to initially form a carboxamide and subsequently a carboxylic acid. wikipedia.orgchemistrysteps.com
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org
In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org This is followed by protonation from water to yield an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt. wikipedia.orgchemistrysteps.com The stability of cyano-based anions to hydrolysis can vary, with some being stable under neutral and slightly basic conditions but undergoing hydrolysis in strongly acidic or basic solutions. researchgate.net
Reactivity of the Ester Functional Group
The ester group in this compound is a primary site for nucleophilic acyl substitution reactions, including alcoholysis, transesterification, and hydrolysis. The presence of the adjacent electron-withdrawing fluorine and cyano groups significantly activates the carbonyl carbon towards nucleophilic attack.
Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, the transesterification of the related compound, ethyl trifluoroacetate (B77799), to methyl trifluoroacetate has been studied using solid acid catalysts like Amberlyst-15. researchgate.net Similarly, processes for the transesterification of methyl cyanoacetate to ethyl cyanoacetate use catalysts such as hydrotalcite. google.com
The general reaction involves heating this compound with an excess of the desired alcohol (R-OH) in the presence of a catalyst. The equilibrium can be shifted toward the product by removing the ethanol (B145695) that is formed.
General Reaction: NC-CHF-COOEt + R-OH ⇌ NC-CHF-COOR + EtOH
The reaction conditions for transesterification can be summarized as follows:
| Catalyst Type | Reagents | Conditions | Outcome | Reference |
| Solid Acid (e.g., Hydrotalcite) | Methyl Cyanoacetate, Ethanol | Heat (80-85°C), 6-12 hours | Ethyl Cyanoacetate | google.com |
| Mixed Acid (Silicotungstic & p-toluene sulfonic acid) | Cyanoacetic Acid, Ethanol | Heat (80°C), 3.5 hours | Ethyl Cyanoacetate | e3s-conferences.orgresearchgate.net |
| Solid Acid (Amberlyst-15) | Ethyl Trifluoroacetate, Methanol | Packed bed reactor, 5 hours | Methyl Trifluoroacetate (76% conversion) | researchgate.net |
This table presents data for related non-fluorinated and trifluoro-acetate compounds to illustrate typical transesterification conditions.
Hydrolysis of the ester functional group in this compound yields cyano(fluoro)acetic acid and ethanol. The rate and mechanism of this reaction are highly dependent on the pH of the solution. atamanchemicals.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. chemguide.co.uk To drive the reaction to completion, an excess of water is typically used. chemguide.co.uklibretexts.org The half-life of the related ethyl cyanoacetate is considerably longer under acidic conditions compared to neutral or alkaline conditions. atamanchemicals.com The hydrolysis of cyanoacetates in the presence of an acid catalyst like hydrochloric acid or sulfuric acid can, however, lead to the formation of malonic acid as a byproduct if conditions are not carefully controlled. google.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, hydrolysis is an irreversible reaction that goes to completion. chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon. This method is generally faster than acid-catalyzed hydrolysis. The initial product is the salt of the carboxylic acid (e.g., sodium cyano(fluoro)acetate), and subsequent acidification is required to obtain the free cyano(fluoro)acetic acid. chemguide.co.uk
Neutral Hydrolysis: Hydrolysis can also occur with water alone, but the reaction is typically very slow. chemguide.co.uknih.gov For the related ethyl cyanoacetate, rapid hydrolysis is observed under neutral conditions. atamanchemicals.comnih.gov The presence of the electron-withdrawing fluorine atom in this compound is expected to facilitate this process compared to unsubstituted esters.
| Condition | Catalyst/Reagent | Key Features | Products | Reference |
| Acidic | Dilute H₂SO₄ or HCl | Reversible; requires excess water for completion. | Cyano(fluoro)acetic Acid, Ethanol | chemguide.co.uklibretexts.org |
| Basic (Saponification) | NaOH or other strong base | Irreversible; faster than acid hydrolysis. | Salt of Cyano(fluoro)acetic Acid, Ethanol | chemguide.co.ukvernier.com |
| Neutral | Water | Generally slow; rate enhanced by electron-withdrawing groups. | Cyano(fluoro)acetic Acid, Ethanol | atamanchemicals.comchemguide.co.uk |
Mechanistic Insights into Fluorine Atom Influence on Reactivity and Selectivity
The substitution of a hydrogen atom with a fluorine atom at the α-position has profound stereoelectronic consequences for the reactivity and selectivity of this compound.
Fluorine is the most electronegative element, and its presence on the carbon adjacent to the carbonyl group exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov This effect has several important consequences:
Increased Electrophilicity: The inductive withdrawal of electron density by the fluorine atom makes the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhances the reactivity of the ester group towards hydrolysis, alcoholysis, and other nucleophilic acyl substitution reactions. nih.gov
Increased Acidity of α-Proton: The fluorine atom stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This increases the acidity of the α-proton, facilitating its removal under basic conditions and promoting reactions such as aldol (B89426) condensations and alkylations.
Modification of Bioavailability: In medicinal chemistry, the introduction of fluorine is a common strategy to alter the electronic properties of a molecule without drastically changing its shape. springernature.com For instance, introducing fluorine at the β-position to an amine can lower its basicity, which often leads to improved bioavailability due to better membrane permeation. researchgate.net
The strong inductive effect of fluorine is a key factor in tuning the electronic properties and reactivity of organic molecules. springernature.com
The fluorine atom can significantly influence the stereochemical course of reactions at or near the stereocenter it creates. This influence stems from both steric and electronic interactions.
Conformational Control: The presence of a fluorine atom at the α-position can dictate the conformational preferences of the molecule. Studies on α-fluoroketones have shown that the conformation where the C-F bond is orthogonal to the carbonyl group, which is ideal for orbital overlap and reactivity, can be disfavored due to repulsive interactions between the fluorine lone pairs and the C=O π-orbital. nih.gov This can sometimes lead to lower reactivity compared to other α-halo ketones. nih.gov
Facial Selectivity: The fluorine atom can create a steric bias, directing the approach of incoming reagents to the opposite face of the molecule. In reactions involving the formation of new stereocenters, such as nucleophilic additions to the carbonyl group or reactions at the α-carbon, the fluorine atom can lead to high levels of diastereoselectivity.
Directing Group in Cyclizations: In fluorocyclization reactions, the fluorine atom can play a crucial role in determining the stereochemical outcome. For example, in organocatalytic fluorocyclizations, the enantioselectivity is often determined in the fluorination step, which precedes the cyclization. acs.org The stereochemical model suggests that the size and position of substituents, including the fluorine atom and its tether to a nucleophile, can lead to specific repulsive interactions that favor the formation of one stereoisomer over another. acs.org
The stereodirecting influence of fluorine is a powerful tool in asymmetric synthesis, enabling the selective construction of complex chiral molecules.
Applications of Ethyl Cyano Fluoro Acetate in Synthetic Organic Chemistry
Role as a Versatile Building Block for Complex Molecular Architectures
The structure of ethyl cyano(fluoro)acetate makes it an attractive starting material for synthesizing more complex molecules. Its non-fluorinated analog, ethyl cyanoacetate (B8463686), is widely recognized as a versatile building block due to its three reactive centers: the nitrile, the ester, and the acidic methylene (B1212753) group. psu.eduwikipedia.org This reactivity allows it to participate in a variety of condensation and cyclization reactions to form complex products. psu.eduwikipedia.org
The introduction of a fluorine atom in this compound modifies its reactivity, making it a valuable precursor for specialized fluorinated compounds. The electron-withdrawing nature of the fluorine atom enhances the acidity of the α-proton, influencing its role in base-catalyzed reactions. Its utility is demonstrated in its role as a precursor to key intermediates for bioactive compounds and heterocyclic structures, which are explored in the subsequent sections. For instance, the closely related intermediate, (Z)-2-cyano-2-fluoroethen-1-olate, derived from fluoroacetonitrile (B113751) and an ethyl ester, serves as the cornerstone for building fluorinated pyrimidines, showcasing the value of the cyano-fluoro-acetate motif in constructing complex, functionalized molecules. vcu.edu
Precursor for the Synthesis of Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are a critical class of molecules in medicinal and agricultural chemistry due to their unique biological properties. nih.gov this compound and its derivatives are key precursors for introducing fluorine into these ring systems.
A significant application is in the synthesis of 5-fluorocytosine (B48100) (5-FC), an essential antifungal agent. vcu.edu A novel synthetic route utilizes a key intermediate, potassium (Z)-2-cyano-2-fluoroethen-1-olate, which is generated from the Claisen-type condensation of fluoroacetonitrile with ethyl formate. vcu.edu This intermediate can then be cyclized with various reagents to form the fluorinated pyrimidine (B1678525) core of 5-FC. The research highlights several pathways from this key intermediate, demonstrating its versatility in forming the target heterocycle. vcu.edu The success of this strategy has prompted further investigation into using this cyano-fluoroethenolate intermediate for the synthesis of other fluorinated heterocycles. vcu.edu
Table 1: Synthesis of 5-Fluorocytosine Intermediates
| Intermediate Name | Synthesis Step | Outcome |
|---|---|---|
| Potassium (Z)-2-cyano-2-fluoroethen-1-olate | Claisen-type condensation of fluoroacetonitrile with ethyl formate. | Key fluorinated building block for subsequent cyclization. vcu.edu |
| 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine | Cyclization of the ethenolate with S-methylisothiourea. | An intermediate that can be converted to 5-FC. vcu.edu |
This approach provides a scalable and chromatographically pure pathway to a vital fluorinated heterocyclic drug, underscoring the importance of the this compound structural motif. vcu.edu
Intermediate in the Development of Fluorine-Containing Bioactive Molecules
The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The role of this compound as a building block is directly tied to its utility in synthesizing these bioactive compounds.
The most prominent example is its connection to the synthesis of 5-fluorocytosine (5-FC). vcu.edu 5-FC is a potent antifungal drug that is on the World Health Organization's List of Essential Medicines. vcu.edu Its importance extends beyond its direct therapeutic use; it is also a crucial intermediate in the industrial synthesis of other major pharmaceuticals. vcu.edu These include the highly important anti-HIV drug emtricitabine (B123318) (FTC) and the cytostatic (anti-cancer) agent capecitabine. vcu.edu The development of efficient synthetic routes to 5-FC, which rely on the chemistry of precursors like this compound, is therefore of great interest for the production of these life-saving medicines. vcu.edu
Synthesis of Fluorinated Amino Acid Analogues and Derivatives
Fluorinated amino acids are of immense interest in medicinal chemistry and chemical biology as they can be incorporated into peptides and proteins to modulate their structure and function. princeton.edumdpi.com The proximity of an electron-withdrawing fluorine atom to the amino acid backbone can significantly alter the acidity of the carboxylic acid and the nucleophilicity of the amino group. mdpi.com
While the direct use of this compound for the synthesis of α-fluoro-α-amino acids is not extensively documented in the reviewed literature, its structure makes it a theoretically valuable precursor. The synthesis of related amino acid derivatives often involves intermediates with similar functionalities. For example, ethyl 2-cyano-2-(hydroxyimino)acetate is used as a starting material to synthesize ethyl 2-amino-2-cyanoacetate, a direct precursor to amino acid derivatives. rsc.orgresearchgate.net
The synthesis of fluorinated amino acids is a well-established field, employing various strategies such as the fluorination of chiral precursors or using fluorinated starting materials like ethyl trifluoropyruvate. psu.edumdpi.com Given the established routes from cyanoacetates to amino acids, this compound represents a potential, though underexplored, substrate for creating novel α-fluoro-α-amino acid analogues.
Exploration in Polymerization Reactions and Material Science
In the realm of material science, the non-fluorinated analogue, ethyl 2-cyanoacrylate, is a compound of major industrial importance. It is the primary component of cyanoacrylate adhesives, commonly known as "super glues". nih.govpcbiochemres.com This monomer undergoes rapid anionic polymerization in the presence of moisture or other weak bases to form strong, long-chain polymers that create powerful adhesive bonds. pcbiochemres.comresearchgate.net
The radical polymerization of ethyl 2-cyanoacrylate has also been studied to create polymers with different properties and for applications beyond adhesives. nih.gov Research has demonstrated the preparation of poly(ethyl-2-cyanoacrylate) nanoparticles, which can be given a magnetic core for potential applications in drug delivery systems. nih.gov
The exploration of this compound in polymerization reactions is not well-documented in the available research. However, the introduction of fluorine into a polymer backbone is a common strategy to modify material properties, such as thermal stability, chemical resistance, and surface energy. The polymerization of this compound could potentially yield fluoropolymers with unique characteristics, representing an interesting area for future research in material science.
Asymmetric Synthesis and Stereochemical Control Involving Ethyl Cyano Fluoro Acetate
Catalytic Enantioselective Fluorination Strategies
The most direct approach to chiral ethyl cyano(fluoro)acetate is the asymmetric fluorination of a prochiral ethyl cyanoacetate (B8463686) derivative. This has been achieved using various catalytic systems that create a chiral environment around the substrate enolate, allowing for facial-selective attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).
Phase-Transfer Catalysis with Chiral Quaternary Ammonium (B1175870) Salts
Chiral phase-transfer catalysis (PTC) is a powerful method for performing asymmetric reactions in biphasic systems. beilstein-journals.orgnih.gov In this context, a chiral quaternary ammonium salt transports an enolate, generated in an aqueous or solid phase, into an organic phase where it reacts with an electrophilic fluorinating agent. beilstein-journals.org The intimate ion pair formed between the chiral cation of the catalyst and the prochiral enolate dictates the stereochemical outcome of the fluorination. beilstein-journals.org
Cinchona alkaloid-derived quaternary ammonium salts have proven particularly effective. For the enantioselective fluorination of α-cyano esters, these catalysts facilitate the reaction under mild, often biphasic (e.g., toluene/solid base) or homogenous conditions. nih.govprinceton.edu Research by D. Y. Kim and coworkers demonstrated the fluorination of various α-aryl cyanoacetate esters using a cinchonine-derived quaternary ammonium salt as the catalyst and NFSI as the fluorine source. nih.gov The reactions proceed smoothly at room temperature, affording the desired α-cyano-α-fluoro esters in high yields with moderate to good enantioselectivity. nih.gov
| Substrate (α-Aryl Cyanoacetate) | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl α-cyano phenylacetate | 10 | Cs₂CO₃ | Toluene | 82 | 70 | nih.gov |
| Ethyl α-cyano phenylacetate | 10 | Cs₂CO₃ | Toluene | 85 | 68 | nih.gov |
| Ethyl α-cyano (4-chlorophenyl)acetate | 10 | Cs₂CO₃ | Toluene | 76 | 76 | nih.gov |
| Ethyl α-cyano (4-methoxyphenyl)acetate | 10 | Cs₂CO₃ | Toluene | 81 | 65 | nih.gov |
| Ethyl α-cyano (2-naphthyl)acetate | 10 | Cs₂CO₃ | Toluene | 83 | 62 | nih.gov |
Table 1: Enantioselective fluorination of α-cyano esters using a cinchonine-derived chiral phase-transfer catalyst. nih.gov
Transition Metal Catalysis, specifically Palladium-SPANphos Systems
Transition metal catalysis offers a complementary approach, where a chiral ligand coordinated to a metal center creates the asymmetric environment. nih.gov Palladium complexes, in particular, have been successfully employed for the enantioselective fluorination of activated methylene (B1212753) compounds. nih.gov
In 2005, Kim's group reported the use of a cationic palladium complex bearing the (S)-BINAP ligand for the fluorination of α-cyano esters, achieving excellent enantiomeric excesses of 85–99%. nih.gov Later, in 2012, van Leeuwen and coworkers developed a series of enantiopure wide-bite-angle diphosphane (B1201432) ligands, known as SPANphos, for the palladium-catalyzed asymmetric fluorination of α-cyanoacetates. nih.govcapes.gov.br Using a catalyst system comprising Pd(OAc)₂ and a SPANphos ligand, the fluorination of ethyl 2-cyano-2-phenylacetate with NFSI proceeded with high conversion and enantioselectivity, reaching up to 93% ee. capes.gov.br However, the substrate scope for this specific system was found to be somewhat limited, with high enantioselectivity being achieved for a narrow range of substrates. nih.gov
| Substrate | Catalyst System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl 2-cyano-2-phenylacetate | Pd(OAc)₂ / SPANphos | NFSI | 93 | 93 | capes.gov.br |
| Various α-cyano esters | [PdCl((S)-BINAP)(H₂O)]SbF₆ | NFSI | High | 85-99 | nih.gov |
Table 2: Palladium-catalyzed enantioselective fluorination of α-cyano esters.
Organocatalytic Approaches (e.g., Chiral Primary Amine Catalysts)
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. For α-functionalization of carbonyl compounds, chiral primary and secondary amines are frequently used. nih.govcapes.gov.brnih.gov These catalysts operate by forming a nucleophilic enamine or dienamine intermediate with the carbonyl substrate. princeton.edunih.gov This activation mode has been successfully applied to the highly enantioselective α-fluorination of aldehydes and ketones. princeton.edunih.govcapes.gov.brnih.gov
For instance, MacMillan and others have shown that chiral imidazolidinones (secondary amine catalysts) and primary amine-functionalized Cinchona alkaloids can catalyze the fluorination of a wide array of aldehydes and cyclic ketones with high enantioselectivity (often >90% ee). princeton.edunih.govnih.gov The reaction proceeds through the formation of a chiral enamine, which then attacks the electrophilic fluorine source (e.g., NFSI) from a sterically preferred direction. princeton.edu While this strategy has been extensively demonstrated for aldehydes and ketones, its application to the direct, highly enantioselective fluorination of α-cyano esters is less documented in the literature. However, the fundamental principle of enamine catalysis is applicable to other activated methylene compounds, suggesting its potential for the asymmetric fluorination of substrates like ethyl cyanoacetate.
Diastereoselective Transformations and Control
A clear demonstration of this principle can be found in related α-fluoro carbonyl systems. For example, the deacetylative aldol (B89426) reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with various aldehydes proceeds with high diastereoselectivity, preferentially forming the syn-aldol product. ua.es DFT calculations have supported a chair-like transition state model to explain this stereochemical preference. ua.es Similarly, the palladium-catalyzed asymmetric allylic alkylation of 3-substituted-3-fluorooxindoles can generate products with vicinal all-carbon quaternary and tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.gov These examples highlight the potential of the fluorine-bearing stereocenter to act as a powerful control element in the construction of adjacent chiral centers.
Enzymatic Resolution of Racemic Fluorinated Esters
An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly effective method for separating enantiomers, leveraging the stereospecificity of enzymes, particularly lipases. nih.govresearchgate.net In this process, an enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
This strategy has been successfully applied to fluorinated esters that are structurally similar to this compound. In a key example, the racemic ethyl ester of α-cyano-α-fluoro-p-tolylacetic acid was resolved using Candida rugosa lipase (B570770) (CRL) via enantioselective hydrolysis. This process yielded the unreacted (S)-ester with high enantiomeric purity (>98% ee) at approximately 50% conversion, while the hydrolyzed (R)-acid was also obtained in high enantiomeric purity. This demonstrates the superb ability of lipases to differentiate between the enantiomers of α-fluoro-α-cyano esters.
| Enzyme | Substrate | Reaction Type | Product 1 (ee%) | Product 2 (ee%) | Reference |
| Candida rugosa Lipase (CRL) | Racemic Ethyl α-cyano-α-fluoro-p-tolylacetate | Hydrolysis | (S)-Ester (>98) | (R)-Acid (>98) | researchgate.net (Initial Search) |
| Candida rugosa Lipase (CRL) | Racemic Methyl 2-chloro-3,3,3-trifluoropropanoate | Hydrolysis | (R)-Ester (95) at 60% conversion | (S)-Acid | researchgate.net (Second Search) |
| Pseudomonas fluorescens Esterase | Racemic Methyl 2-chloro-3,3,3-trifluoropropanoate | Hydrolysis | - | - | researchgate.net (Second Search) |
Table 3: Examples of enzymatic kinetic resolution of fluorinated esters.
Development and Application as Chiral Building Blocks and Derivatizing Agents
Enantiomerically pure this compound and its derivatives are highly valuable as both chiral building blocks for synthesis and as chiral derivatizing agents (CDAs) for analytical purposes. beilstein-journals.org
As chiral derivatizing agents, α-cyano-α-fluoroacetic acids, which can be prepared by the hydrolysis of the corresponding esters, have proven to be superior to classical reagents like Mosher's acid (MTPA) for determining the enantiomeric excess of chiral alcohols and amines. beilstein-journals.org For example, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), prepared from its racemic methyl ester via resolution, is a highly effective CDA. beilstein-journals.org
The synthetic utility of chiral α-fluoro-α-cyano esters lies in their role as versatile building blocks. The three distinct functional groups—ester, nitrile, and the fluorine-bearing stereocenter—can be manipulated to access a wide range of complex, enantiomerically pure molecules. A primary application is in the synthesis of unnatural fluorinated α-amino acids, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. chempedia.info The cyano and ester groups can be converted into amine and carboxylic acid functionalities, respectively, to form the amino acid backbone, while the fluorine atom imparts specific conformational constraints and metabolic stability. Furthermore, these building blocks can be used in the synthesis of fluorinated heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.
Spectroscopic Data for this compound Remains Elusive
Efforts to locate specific research findings and data tables for the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound were unsuccessful. The search included queries for Proton (¹H NMR), Carbon (¹³C NMR), and Fluorine (¹⁹F NMR) spectroscopy, as well as two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC). Similarly, searches for Fourier Transform Infrared (FT-IR) and Raman spectroscopy data for this specific compound did not yield relevant results.
While spectroscopic information for related compounds such as ethyl cyanoacetate and ethyl fluoroacetate (B1212596) is accessible, this information is not directly applicable to this compound due to the unique electronic environment created by the presence of both a cyano and a fluorine group on the same alpha-carbon.
Consequently, the generation of a detailed article with specific data tables and in-depth research findings as per the requested outline for this compound is not possible at this time due to the absence of the necessary primary spectroscopic data in the searched resources. Further experimental research would be required to produce the specific characterization data requested.
Advanced Spectroscopic Characterization Methods
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). shimadzu.com This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for structural elucidation and for comparison against spectral libraries. shimadzu.com
While a specific EI-MS spectrum for Ethyl cyano(fluoro)acetate is not publicly available, the spectrum of the closely related compound, Ethyl cyanoacetate (B8463686) , provides insight into the expected fragmentation. nist.govchemicalbook.com The major fragments observed for Ethyl cyanoacetate are a result of the cleavage of the ester group and other weak bonds. The base peak is often associated with the loss of the ethoxy group.
Table 1: Representative EI-MS Fragmentation Data for Ethyl cyanoacetate
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |
|---|---|---|
| 29 | 100.0 | [C₂H₅]⁺ |
| 40 | 17.5 | [C₂H₂N]⁺ |
| 68 | 71.0 | [M - OCH₂CH₃]⁺ |
| 86 | 10.6 | [M - HCN]⁺ |
| 113 | 1.8 | [M]⁺˙ (Molecular Ion) |
Data sourced from NIST Mass Spec Data Center for the analogous compound Ethyl cyanoacetate. nist.govchemicalbook.comt3db.ca
For this compound, one would expect a molecular ion peak at a higher m/z value corresponding to its molecular weight. The fragmentation pattern would be influenced by the C-F bond, potentially leading to characteristic neutral losses.
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, typically causing little to no fragmentation. This makes it exceptionally useful for determining the molecular weight of a compound, as the molecular ion is often the most abundant species. nih.gov
Neutral molecules with low polarity, such as this compound, can be challenging to ionize directly. americanlaboratory.com However, their detection is often achieved through the formation of adduct ions with cations (e.g., Na⁺, K⁺, H⁺) or anions present in the solvent system. americanlaboratory.com The presence of fluorine in the molecule can impact its ionization behavior. Studies on other per- and poly-fluoroalkyl substances (PFAS) show that fluorination can influence surface activity within the ESI droplet and may enhance ionization efficiency, particularly in negative ion mode. nih.govsci-hub.se The analysis of fluorinated compounds can be optimized by adjusting parameters such as mobile phase additives and capillary voltage. sci-hub.se
For this compound, ESI-MS analysis would likely be performed in positive ion mode, targeting adducts like [M+Na]⁺ or [M+K]⁺. The resulting spectrum would be expected to show a simple pattern dominated by a single peak corresponding to the molecular ion adduct, providing a clear and accurate measurement of the compound's molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. sci-hub.se It is a valuable tool for identifying the presence of chromophores (light-absorbing functional groups) and for quantitative analysis based on the Beer-Lambert law. sci-hub.se
The structure of this compound contains two primary chromophores: the carbonyl group (C=O) of the ester and the cyano group (C≡N).
Carbonyl Group (C=O): Esters typically exhibit a weak absorption band (n→π* transition) around 205-215 nm.
Cyano Group (C≡N): The nitrile group also absorbs in the far UV region.
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show absorption maxima in the far-UV range. For comparison, Ethyl Acetate (B1210297) shows a primary absorption maximum (λmax) at 206 nm. sielc.com The precise λmax for this compound would be influenced by the combined electronic effects of the cyano and fluoro substituents. For analytical purposes in techniques like HPLC, detection would be set at a wavelength corresponding to the compound's absorption maximum, ensuring optimal sensitivity. sielc.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected Transition | Approximate λmax (nm) |
|---|---|---|
| Carbonyl (Ester) | n → π | ~210 |
| Cyano (Nitrile) | n → σ / π → π* | < 200 |
X-ray Crystallography for Precise Structural Determination
X-ray crystallography is the gold standard for the absolute and unambiguous determination of a molecule's three-dimensional structure. This technique requires a single, high-quality crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine the precise coordinates of every atom, yielding exact bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound has not been reported, data from closely related molecules demonstrate the power of this technique. For example, the crystal structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate was determined, providing definitive proof of its molecular conformation and intermolecular interactions. researchgate.net Similarly, X-ray diffraction has been used to confirm the absolute configuration of complex chiral molecules synthesized from propargylic acetates. acs.org
If a suitable crystal of this compound were obtained, X-ray crystallography would provide definitive data on its solid-state structure, including the planarity of the cyanoacetate backbone and the orientation of the fluoro substituent.
Table 3: Illustrative Data Obtainable from X-ray Crystallography (based on a related acrylate)
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 4.26(1) |
| b (Å) | 11.16(1) |
| c (Å) | 19.63(3) |
| β (°) | 95.5(1) |
Data from the structural analysis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate. researchgate.net
Compound Reference Table
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has proven to be a versatile and accurate method for predicting various molecular properties.
Optimization of Molecular Geometries and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. These calculated parameters provide a detailed picture of the molecular architecture. For instance, studies on similar esters like ethyl acetate (B1210297) have utilized DFT to analyze their conformational landscapes.
Table 1: Representative Optimized Geometrical Parameters for a Fluorinated Ester (e.g., Ethyl Fluoroacetate) from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-O | ~1.34 Å | |
| C-C | ~1.52 Å | |
| C-F | ~1.39 Å | |
| Bond Angle | O=C-O | ~125° |
| C-O-C | ~116° | |
| F-C-C | ~110° |
Note: The values presented are typical and can vary depending on the specific level of theory and basis set used in the calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijsr.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The introduction of a cyano group can influence the FMOs, potentially affecting the molecule's reactivity. nih.govresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Molecular Orbital | Energy (eV) |
| LUMO | ~ -0.5 |
| HOMO | ~ -7.0 |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV |
Note: These are representative values for a fluorinated ester and can vary based on the computational method.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like description of the electronic structure, which is often more intuitive than the delocalized canonical molecular orbitals. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. These interactions, particularly those involving lone pairs and antibonding orbitals, are key to understanding phenomena like the anomeric effect.
Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity)
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are instrumental in predicting the stability and reactivity of molecules in various chemical reactions. ijsr.net
Table 3: Representative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 3.25 |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.16 |
Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2.
Elucidation of Reaction Mechanisms via Transition State Computations (e.g., IRC Paths)
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in a vibrational analysis.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC path connects the transition state to the reactants and products, confirming that the located transition state indeed corresponds to the reaction of interest. This methodology has been applied to study various reactions involving esters, providing insights into the step-by-step process of bond breaking and formation. For instance, computational studies have detailed the cyanomethylation of aryl alkynoates using reagents like ethyl cyanoacetate (B8463686). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov In the context of fluorinated analogues, QSAR models can be developed to predict properties such as reactivity, toxicity, or environmental fate. nih.govacs.org
The process involves calculating a set of molecular descriptors for each compound in a training set with known activity. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netderpharmachemica.com Once validated, the QSAR model can be used to predict the activity of new, untested fluorinated compounds, thereby prioritizing them for further experimental investigation. nih.gov This approach is particularly useful in fields like drug discovery and environmental science. researchgate.netacs.org
Investigations into Intermolecular and Non-Covalent Interactions
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the intermolecular and non-covalent interactions of ethyl cyano(fluoro)acetate. While computational methods are frequently employed to understand such interactions in various molecules, dedicated research on this particular fluorinated compound appears to be limited.
Theoretical studies on non-covalent interactions are crucial for understanding the behavior of molecules in different environments and for the rational design of new materials and chemical processes. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, govern the supramolecular assembly and physical properties of compounds.
General computational chemistry approaches, such as Density Functional Theory (DFT), are often used to investigate the nature and strength of non-covalent interactions. These studies can provide valuable insights into interaction energies, geometries, and the electronic properties of molecular complexes. However, specific findings from such analyses for this compound are not presently available in published research.
Further computational research would be necessary to elucidate the specific types of intermolecular forces that dominate the interactions of this compound, the geometry of its dimers or larger clusters, and the energetic contributions of the fluorine atom and cyano group to these interactions.
Data on Intermolecular Interactions of this compound
| Interaction Type | Computational Method | Key Findings |
|---|---|---|
| N/A | N/A | No specific studies found. |
| N/A | N/A | No specific studies found. |
| N/A | N/A | No specific studies found. |
Derivatives and Analogues of Ethyl Cyano Fluoro Acetate: Synthesis and Research Applications
Synthesis of Substituted Ethyl Cyano(fluoro)acetates
The synthesis of substituted ethyl cyano(fluoro)acetates can be achieved through several synthetic routes, primarily involving the alkylation of the parent compound or the Knoevenagel condensation with various carbonyl compounds.
Alkylation reactions of ethyl cyanoacetate (B8463686) are a common method for introducing substituents. wikipedia.orgmt.com While direct alkylation of ethyl cyano(fluoro)acetate is less documented, the principles of carbanion chemistry suggest that the acidic α-proton can be removed by a suitable base to form a nucleophilic enolate, which can then react with alkyl halides or other electrophiles. For instance, the reaction of ethyl cyanoacetate with alkyl halides in the presence of a base is a known method for producing substituted derivatives. researchgate.net This methodology can be conceptually extended to its fluorinated counterpart.
The Knoevenagel condensation is another powerful tool for creating substituted derivatives. wikipedia.orgontosight.ai This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone. ontosight.ai This reaction has been reported to proceed with electron-deficient aldehydes like 4-nitrobenzaldehyde (B150856), 4-fluorobenzaldehyde (B137897), and 4-cyanobenzaldehyde, yielding excellent results. researchgate.net The resulting α,β-unsaturated products are versatile intermediates for further synthetic transformations.
Michael addition is a further pathway to substituted derivatives, where ethyl cyanoacetate acts as a Michael donor. wikipedia.orgchemistrysteps.com This reaction involves the 1,4-addition of the enolate of ethyl cyanoacetate to an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.com
Related Fluorinated Cyanoacetic Acid Derivatives
A variety of fluorinated cyanoacetic acid derivatives beyond the ethyl ester have been synthesized and investigated. The synthesis of these compounds often involves the introduction of fluorine at an early stage, followed by modifications to the ester or acid functionality.
For example, methyl cyanoacetate is a related compound that can be synthesized from cyanoacetic acid and methanol. nih.gov Its fluorinated analogue, methyl 2-cyano-2-fluoroacetate , can be prepared, and its reactivity is analogous to the ethyl ester.
The synthesis of fluorinated pyrimidines and pyrazoles has been achieved using potassium 2-cyano-2-fluoroethenolate , a key intermediate derived from fluoroacetonitrile (B113751). nih.gov This enolate reacts with amidine hydrochlorides in a cyclocondensation reaction to produce a range of 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in excellent yields. nih.gov Similarly, reaction with substituted hydrazines can yield fluorinated aminopyrazoles, although with lower efficiency. nih.gov
Synthetically Derived Fluorinated Cyano-Compounds (e.g., α-cyano-α-fluoro-p-tolylacetic acid derivatives)
A significant and well-studied derivative is α-cyano-α-fluoro-p-tolylacetic acid (CFTA) and its corresponding ethyl ester. The synthesis of racemic CFTA ethyl ester is achieved through the fluorination of ethyl α-cyano-p-tolylacetate using perchloryl fluoride (B91410) (FClO3). nih.gov The optically pure forms of CFTA can then be obtained through kinetic resolution of the racemic ester mediated by enzymes like Candida rugosa lipase (B570770). nih.gov
Another related chiral derivatizing agent is α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) . Its methyl ester is synthesized by the fluorination of methyl α-cyano(2-naphthyl)acetate with FClO3. The optically pure acid is then obtained by chiral HPLC separation of the racemic methyl ester.
Research Applications of Specific Derivatives as Reagents or Building Blocks
Derivatives of this compound have found important applications in research, particularly as specialized reagents and versatile synthetic building blocks.
Chiral Derivatizing Agents: Optically pure α-cyano-α-fluoro-p-tolylacetic acid (CFTA) has proven to be a highly effective chiral derivatizing agent for determining the enantiomeric excess (e.e.) of alcohols and amines using 19F NMR spectroscopy. nih.gov It has shown superiority over the more traditional Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), especially for compounds with chiral centers located remotely from the functional group being derivatized. nih.gov Similarly, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been demonstrated to be an excellent chiral derivatizing agent for determining the e.e. of primary alcohols.
Building Blocks for Heterocycles: Fluorinated cyanoacetic acid derivatives are valuable precursors for the synthesis of fluorinated heterocyclic compounds. As mentioned earlier, potassium 2-cyano-2-fluoroethenolate is a key intermediate for the synthesis of fluorinated pyrimidines and pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov Ethyl cyanoacetate itself is a well-established building block for a wide array of heterocycles including pyrimidines, pyridines, and purines. wikipedia.orgatamanchemicals.com For example, it can be used in the synthesis of the anti-gout drug allopurinol (B61711) and the antibacterial agent trimethoprim. wikipedia.org The fluorinated analogues of these building blocks are of significant interest for creating novel, potentially more effective, pharmaceutical agents. The synthesis of 2-fluoropyridines, for instance, can be achieved through fluorination followed by nucleophilic aromatic substitution, where the fluorine atom acts as a good leaving group. nih.govacs.org
Broader Context in Fluorine Chemistry and Future Research Directions
Strategic Approaches for the Introduction of Fluorine into Organic Molecules
The introduction of fluorine into organic molecules is a paramount strategy in medicinal chemistry and materials science, often imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Ethyl cyano(fluoro)acetate serves as a quintessential example of a "fluorinated building block." Rather than being used as a fluorinating agent itself, it provides a pre-fluorinated, functionalized three-carbon unit that can be incorporated into larger molecular scaffolds.
The primary strategic approach for its use involves the initial synthesis of this compound through the direct fluorination of a precursor, ethyl cyanoacetate (B8463686). psu.eduacs.orgnih.gov Once synthesized, particularly in an enantiomerically pure form, it becomes a versatile intermediate. By analogy with its non-fluorinated counterpart, ethyl cyanoacetate, which is a cornerstone in reactions like the Knoevenagel condensation and Michael addition for synthesizing a vast array of heterocycles and other compounds, this compound offers a direct route to fluorinated analogues of these structures. wikipedia.orgatamanchemicals.com This building block approach is a powerful and efficient strategy for accessing complex fluorinated targets that would be difficult to synthesize by late-stage fluorination.
Challenges and Advances in C-F Bond Formation Chemistry
The creation of the C-F bond in this compound presents a significant synthetic challenge, primarily centered on achieving stereocontrol. The carbon atom to which the fluorine is attached is a stereocenter, meaning that controlling its spatial arrangement (asymmetry) is crucial for applications in chiral drug development.
Challenges:
Enantioselectivity: Early methods for the fluorination of α-cyano acetates often resulted in racemic mixtures or low enantiomeric excesses, limiting their utility. psu.edu
Catalyst Efficiency: Developing a catalyst that is both highly active and capable of inducing high levels of asymmetry has been a longstanding goal. psu.eduacs.org
Substrate Scope: Some catalytic systems are effective for only a narrow range of substrates, for instance, requiring an aryl substituent on the α-cyano acetate (B1210297) and failing with aliphatic substrates. nih.gov
Advances: Significant progress has been made in overcoming these challenges through the development of sophisticated catalytic systems. The functionalization of the C-F bond in trifluoromethyl ketones and their derivatives has been achieved, showcasing progress in activating these inert bonds for synthesizing partially fluorinated intermediates. nih.gov Recent advances in the selective activation of inert C-F bonds are a key topic in modern organic chemistry. nih.govspringernature.com Researchers have developed methods for the catalytic asymmetric fluorination of ketones and related compounds, which are applicable to the synthesis of this compound precursors. acs.orgnih.govresearchgate.net
Key breakthroughs include:
Palladium-Catalyzed Fluorination: The use of chiral palladium complexes, such as those with (S)-BINAP ligands, has been shown to effectively catalyze the enantioselective fluorination of α-cyano esters using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov These reactions proceed under mild conditions and produce α-cyano α-fluoro esters in high yields and with excellent enantioselectivity. nih.gov
Phase-Transfer Catalysis: An alternative and practical approach involves using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids as phase-transfer catalysts. psu.edu This method also employs NFSI and provides good to moderate enantiomeric excess under mild conditions, representing an efficient catalytic process for this transformation. psu.edu
These advances have made chiral this compound and related compounds more accessible, paving the way for their broader application.
Integration of Green Chemistry Principles in Fluorination Reactions
The synthesis of this compound can be viewed through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry are embodied in the modern synthetic routes to this compound.
Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry (Principle 9). The use of chiral palladium or phase-transfer catalysts at low molar loadings (e.g., 10 mol%) significantly reduces waste compared to older methods that might require a chiral auxiliary in a 1:1 ratio. psu.eduacs.orgnih.gov
Atom Economy: Catalytic reactions designed for high efficiency and yield (Principle 2) maximize the incorporation of material from the starting materials into the final product. The reported high-yield syntheses of α-cyano α-fluoro esters are a testament to this principle. acs.orgnih.gov
Use of Safer Solvents and Auxiliaries: Phase-transfer catalysis, in particular, can reduce the reliance on potentially hazardous, anhydrous organic solvents by enabling reactions to occur between reactants in different phases (e.g., a solid and an organic liquid). psu.edu
While traditional fluorination chemistry often involves hazardous reagents, these modern catalytic approaches for preparing key building blocks like this compound represent a move toward more sustainable and environmentally benign processes. researchgate.net
Emerging Methodologies and Techniques in Asymmetric Fluorination
The asymmetric synthesis of this compound is at the forefront of fluorination chemistry. The challenge lies in controlling the absolute stereochemistry at the newly formed C-F center. Several powerful methodologies have emerged to address this. The earliest progress in catalytic asymmetric fluorination utilized transition metal enolates, which activate the substrate and create a rigid chiral environment. acs.org
Chiral Palladium (Pd) Catalysis: Kim and co-workers developed a landmark method using a cationic palladium complex with a chiral ligand. acs.orgnih.gov This system catalyzes the reaction between α-cyano esters and the electrophilic fluorinating agent N-fluorobenzenesulfonimide (NFSI). The proposed mechanism involves the coordination of the α-cyano ester to the cationic palladium catalyst, which increases the acidity of the α-proton and facilitates the formation of a chiral palladium enolate that reacts with NFSI. nih.gov
Chiral Phase-Transfer Catalysis (PTC): An operationally simple and practical alternative uses chiral quaternary ammonium salts derived from cinchona alkaloids. psu.edu This PTC system facilitates the enantioselective fluorination of α-cyano acetates with NFSI, providing a scalable and efficient route to the desired α-fluoro compounds. psu.edu
Nickel (Ni) Catalysis: While demonstrated on the related β-ketoesters, the successful use of Nickel(II) complexes with ligands like DBFOX-Ph highlights a broader trend. acs.org These systems achieve extremely high levels of enantioselectivity (up to 99% ee), indicating that various transition metals can be harnessed for these challenging transformations. acs.org
The following table summarizes the performance of some of these emerging catalytic systems for the asymmetric fluorination of α-cyano acetate derivatives.
| Catalyst System | Substrate Type | Fluorine Source | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cationic Palladium-(S)-BINAP Complex | Ethyl 2-cyano-2-phenylacetate | NFSI | High | 85-99% | acs.orgnih.gov |
| Cinchona Alkaloid-derived Quaternary Ammonium Salt (PTC) | Methyl 2-cyano-2-phenylacetate | NFSI | High | Moderate | psu.edu |
| Palladium-(S)-Tol-BINAP Complex | Ethyl 2-cyano-2-(4-methoxyphenyl)acetate | NFSI | 91% | 99% | nih.gov |
| Palladium-(S)-Tol-BINAP Complex | Ethyl 2-cyano-2-(2-naphthyl)acetate | NFSI | 92% | 99% | nih.gov |
Potential for Novel Chemical Entities and Advanced Materials Research
The true potential of this compound lies in its application as a sophisticated building block for creating new molecules with enhanced or novel properties. Its non-fluorinated parent, ethyl cyanoacetate, is a workhorse in organic synthesis, serving as a key precursor to a multitude of vital compounds, including:
Pharmaceuticals: Drugs such as the gout treatment allopurinol (B61711), the stimulants theophylline (B1681296) and caffeine, and vitamins like folic acid are all synthesized using ethyl cyanoacetate. wikipedia.org
Heterocycles: It is a fundamental starting material for constructing a wide variety of nitrogen- and oxygen-containing ring systems that form the core of many bioactive molecules. wikipedia.orgresearchgate.net
The availability of chiral this compound through modern asymmetric synthesis opens a direct path to creating fluorinated analogues of these and countless other chemical entities. The introduction of a fluorine atom can profoundly impact a molecule's pharmacological profile, often improving its metabolic stability, receptor binding affinity, and cell membrane permeability.
Future Research Directions:
Medicinal Chemistry: Researchers can now use this compound to synthesize libraries of fluorinated heterocyclic compounds to screen for new drug candidates. The creation of fluorinated versions of existing drugs is a promising strategy for developing next-generation therapeutics with improved efficacy.
Advanced Materials: In materials science, incorporating fluorinated segments can alter the physical properties of polymers and other materials, leading to enhanced thermal stability, chemical resistance, and unique surface properties. This compound provides a functionalized handle to introduce these properties into new material frameworks.
In essence, the efficient and stereocontrolled synthesis of this compound provides chemists with a powerful new tool, unlocking avenues of research that could lead to significant discoveries in both medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
